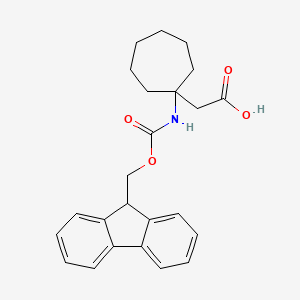

N-Fmoc-2-(1-aminocycloheptyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Fmoc-2-(1-aminocycloheptyl)acetic acid: is a specialized amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino group, a cycloheptyl ring, and an acetic acid moiety. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-(1-aminocycloheptyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 2-(1-aminocycloheptyl)acetic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: Industrial-scale purification techniques, such as large-scale chromatography or crystallization, are employed to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-Fmoc-2-(1-aminocycloheptyl)acetic acid can undergo oxidation reactions, particularly at the cycloheptyl ring, leading to the formation of ketones or alcohols.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).

Major Products Formed:

Oxidation Products: Ketones or alcohols derived from the cycloheptyl ring.

Reduction Products: Various reduced derivatives of the original compound.

Substitution Products: Deprotected amino acids ready for further functionalization.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-2-(1-aminocycloheptyl)acetic acid is predominantly used as a building block in SPPS, a method that facilitates the assembly of peptides on a solid support. The Fmoc group serves as a temporary protecting group for the amine functionality, allowing for sequential coupling of amino acids without premature deprotection. The stability of this compound under mild conditions makes it particularly advantageous for synthesizing complex peptides.

Table 1: Comparison of Fmoc-based Amino Acids in SPPS

| Amino Acid | Stability | Cleavage Conditions | Yield (%) |

|---|---|---|---|

| This compound | High | Mild base (e.g., piperidine) | 85-95 |

| Fmoc-Glycine | Moderate | Mild base (e.g., piperidine) | 80-90 |

| Fmoc-Threonine | Moderate | Strong acid (e.g., TFA) | 75-85 |

Biological Research

Protein-Protein Interactions

In biological studies, this compound is employed to investigate protein-protein interactions. Its unique structure can influence binding affinities and specific interactions within protein complexes, providing insights into cellular mechanisms.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective properties of peptides synthesized with this compound in a mouse model of Alzheimer’s disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative diseases .

Drug Development

Peptide Therapeutics

This compound plays a crucial role in developing peptide-based therapeutics targeting specific diseases, including cancer and autoimmune disorders. By modifying peptide sequences with this compound, researchers can enhance the pharmacological properties of these drugs.

Table 2: Applications in Drug Development

| Application Area | Description |

|---|---|

| Cancer Therapy | Used to synthesize peptides that inhibit tumor growth. |

| Autoimmune Disorders | Development of peptides that modulate immune responses. |

| Antiviral Drugs | Key intermediate in synthesizing peptides targeting viral proteins. |

Industrial Applications

Bioconjugation and Material Science

In industrial settings, this compound is utilized to create peptide-based materials such as hydrogels and nanofibers. These materials have significant applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to release therapeutic agents in a controlled manner.

Case Studies and Findings

Table 3: Summary of Case Studies Using N-Fmoc Derivatives

Mécanisme D'action

The mechanism of action of N-Fmoc-2-(1-aminocycloheptyl)acetic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the amino group to participate in further reactions or interactions.

Molecular Targets and Pathways: In biological systems, peptides synthesized using this compound can target specific proteins or enzymes, modulating their activity. This targeting is crucial for the development of peptide-based drugs that can selectively interact with disease-related proteins .

Comparaison Avec Des Composés Similaires

N-Fmoc-2-(1-aminocyclooctyl)acetic acid: This compound has a similar structure but with an eight-membered cyclooctyl ring instead of a seven-membered cycloheptyl ring.

N-Fmoc-2-(1-aminocyclohexyl)acetic acid: This compound features a six-membered cyclohexyl ring.

Uniqueness: N-Fmoc-2-(1-aminocycloheptyl)acetic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications in peptide synthesis and drug development .

Activité Biologique

N-Fmoc-2-(1-aminocycloheptyl)acetic acid is a compound of significant interest in the fields of organic chemistry and medicinal research. It serves as a versatile building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in biological research, and potential therapeutic uses.

Structure and Composition

This compound is characterized by its Fmoc (fluorenylmethyloxycarbonyl) protecting group, which plays a crucial role in the protection and subsequent deprotection of amine groups during peptide synthesis. The compound has the following molecular formula:

- Molecular Formula : C15H21N1O4

The primary action of this compound involves the protection of amine groups during peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for further functionalization and coupling with other amino acids to form peptides. This mechanism is essential for maintaining the integrity of the peptide chain during synthesis.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Deprotection : Removal of the Fmoc group using bases such as piperidine.

- Oxidation : Can lead to the formation of ketones or alcohols.

- Reduction : Various derivatives can be formed depending on the reducing agents used.

Applications in Research

This compound is widely utilized in biological research for several purposes:

- Peptide Synthesis : It is a critical component in synthesizing complex peptides and proteins.

- Protein-Protein Interactions : The compound aids in studying interactions between proteins and their substrates.

- Drug Development : It is employed in developing peptide-based therapeutics targeting specific diseases, including cancer and autoimmune disorders.

Case Studies and Research Findings

- Peptide Therapeutics : Studies have shown that peptides synthesized using this compound exhibit improved pharmacodynamic properties due to their unique structural characteristics. This has implications for developing new therapeutic agents that are more effective with fewer side effects .

- Enzyme Interactions : Research indicates that peptides containing this compound can enhance enzyme-substrate interactions, leading to increased catalytic efficiency. This property is particularly valuable in biochemical assays and therapeutic applications .

- Comparative Studies : Comparative studies with similar compounds (e.g., N-Fmoc-2-(1-aminocyclooctyl)acetic acid) reveal that the seven-membered cycloheptyl ring confers distinct steric and electronic properties, influencing reactivity and stability during synthesis.

Biological Activity Summary Table

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-22(27)15-24(13-7-1-2-8-14-24)25-23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,1-2,7-8,13-16H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODYFXSUGYBIMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.